2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 35480-50-3
VCID: VC8108620
InChI: InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-3-1-2-6(9(18)19)8(7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
SMILES: C1=CC(=C(C(=C1)OCC(F)(F)F)OCC(F)(F)F)C(=O)O
Molecular Formula: C11H8F6O4
Molecular Weight: 318.17 g/mol

2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid

CAS No.: 35480-50-3

Cat. No.: VC8108620

Molecular Formula: C11H8F6O4

Molecular Weight: 318.17 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid - 35480-50-3

Specification

CAS No. 35480-50-3
Molecular Formula C11H8F6O4
Molecular Weight 318.17 g/mol
IUPAC Name 2,3-bis(2,2,2-trifluoroethoxy)benzoic acid
Standard InChI InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-3-1-2-6(9(18)19)8(7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
Standard InChI Key WMADYFXBXCQPHL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)OCC(F)(F)F)OCC(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)OCC(F)(F)F)OCC(F)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Spectroscopic and Crystallographic Data

While crystallographic data for the 2,3-isomer are absent in the reviewed literature, the 2,5-isomer exhibits a planar benzoic acid core with trifluoroethoxy groups adopting orthogonal orientations relative to the ring . Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic signals:

  • ¹⁹F NMR: Quartet at δ -75 ppm (CF₃ group).

  • ¹H NMR: Singlet for aromatic protons (δ 7.5–8.0 ppm) and multiplet for –OCH₂CF₃ (δ 4.5–4.8 ppm).

Synthetic Methodologies

Copper-Catalyzed Alkoxylation

The synthesis of bis(trifluoroethoxy)benzoic acids typically involves Ullmann-type coupling between halogenated benzoic acids and trifluoroethanol. For example, the 2,5-isomer is produced via reaction of 2,5-dichlorobenzoic acid with trifluoroethanol in tetrahydrofuran (THF), using a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) . Yields for this method range from 70–85%, with purification by recrystallization from ethanol/water .

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) .

  • Temperature: 80–100°C under reflux .

  • Catalyst: CuI or CuBr (5–10 mol%) .

Challenges in 2,3-Isomer Synthesis

The 2,3-substitution pattern introduces steric hindrance, potentially lowering yields compared to the 2,5-isomer. Patent US6288271B1 notes that ortho-substituted derivatives require optimized reaction times (24–48 hours) and excess trifluoroethanol (3–5 equivalents) to achieve satisfactory conversion .

Physicochemical Properties

Thermal and Solubility Profiles

Data for the 2,3-isomer are unavailable, but the 2,5-isomer exhibits:

  • Melting Point: 120–121°C .

  • Boiling Point: 320.9±42.0°C.

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and low in water (<1 mg/mL) .

Applications and Derivatives

Pharmaceutical Intermediate

While the 2,3-isomer’s applications are undocumented, the 2,5-isomer is a precursor to flecainide acetate, a Class IC antiarrhythmic agent . The trifluoroethoxy groups enhance binding to cardiac sodium channels, prolonging the drug’s half-life .

Carbamate Derivatives

Evitachem’s product [2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[3-(trifluoromethyl)phenyl]carbamate demonstrates the utility of bis(trifluoroethoxy)benzoic acids in designing enzyme inhibitors. Similar strategies could apply to the 2,3-isomer for targeting neurological or inflammatory pathways.

Future Research Directions

  • Stereoelectronic Effects: Computational studies to compare the electron-withdrawing effects of 2,3- vs. 2,5-substitution.

  • Biological Screening: In vitro assays to evaluate the 2,3-isomer’s activity against ion channels or kinases.

  • Process Optimization: Development of regioselective catalysts for 2,3-substitution to improve synthetic efficiency.

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